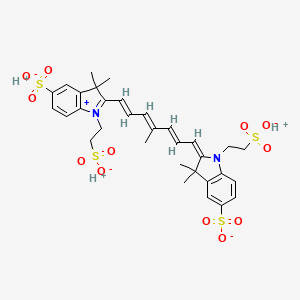
N-Benzoyl-N-methyl-L-Tyrosin
Übersicht
Beschreibung
N-Benzoyl-N-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, where the amino group is protected with a benzoyl group and methylated. This compound is often used in biochemical research and has applications in studying enzyme activities, particularly those involving chymotrypsin-like enzymes.
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-N-methyl-L-tyrosine is widely used in scientific research, particularly in:
Chemistry: As a substrate to study enzyme kinetics and mechanisms, especially for chymotrypsin-like enzymes.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Industry: Used in the synthesis of more complex molecules and as a standard in analytical techniques.
Wirkmechanismus
Target of Action
The primary target of N-Benzoyl-N-methyl-L-tyrosine is chymotrypsin , a digestive enzyme that breaks down proteins in the small intestine . This compound is completely resistant to trypsin, another digestive enzyme .
Mode of Action
N-Benzoyl-N-methyl-L-tyrosine acts as a substrate for chymotrypsin . It is hydrolyzed by chymotrypsin, a process that involves the breaking of a bond in the molecule .
Biochemical Pathways
The hydrolysis of N-Benzoyl-N-methyl-L-tyrosine by chymotrypsin is a key step in the digestion of dietary proteins. The hydrolysis results in the breakdown of the compound, facilitating its absorption in the digestive tract .
Pharmacokinetics
The pharmacokinetics of N-Benzoyl-N-methyl-L-tyrosine are influenced by its solubility. The compound is water-insoluble but can be rendered soluble upon complexation with β-cyclodextrin or its methyl derivative . This solubilization can enhance the bioavailability of the compound.
Result of Action
The action of N-Benzoyl-N-methyl-L-tyrosine results in its hydrolysis, contributing to the digestion of proteins. This process is essential for the absorption of amino acids, the building blocks of proteins, in the body .
Action Environment
The action of N-Benzoyl-N-methyl-L-tyrosine is influenced by environmental factors such as the presence of other enzymes and the pH of the environment. For instance, the compound is resistant to trypsin, indicating that its action is specific to certain enzymes . Additionally, the solubilization of the compound with β-cyclodextrin suggests that its action can be enhanced in certain environments .
Biochemische Analyse
Biochemical Properties
N-Benzoyl-N-methyl-L-tyrosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate that is completely resistant to trypsin and is required for the assay of chymotrypsin . The nature of these interactions is complex and depends on the specific biochemical context.
Molecular Mechanism
The molecular mechanism of action of N-Benzoyl-N-methyl-L-tyrosine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to increase the kcat and Km values in the hydrolysis of CD anchored BTEE by subtilisin Carlsberg .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzoyl-N-methyl-L-tyrosine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, it has been observed that the kinetics of the hydrolysis of CD anchored BTEE by subtilisin Carlsberg showed a 2 to 4 fold increase in both kcat and Km values, over the methanol solubilised substrate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-N-methyl-L-tyrosine typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected by reacting it with benzoyl chloride in the presence of a base such as sodium hydroxide. This forms N-benzoyl-L-tyrosine.
Methylation: The protected amino group is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of N-Benzoyl-N-methyl-L-tyrosine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-N-methyl-L-tyrosine undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.
Substitution: The benzoyl group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Hydrolysis: N-Benzoyl-N-methyl-L-tyrosine carboxylic acid.
Oxidation: Quinone derivatives.
Substitution: N-substituted derivatives of N-Benzoyl-N-methyl-L-tyrosine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzoyl-L-tyrosine: Similar structure but without the methylation.
N-Benzoyl-L-tyrosine ethyl ester: An esterified form used in enzyme assays.
N-Benzoyl-L-tyrosine p-nitroanilide: Used as a substrate for protease activity assays.
Uniqueness
N-Benzoyl-N-methyl-L-tyrosine is unique due to its methylated amino group, which provides different reactivity and stability compared to its non-methylated counterparts. This makes it particularly useful in studying specific enzyme activities and in applications where stability under various conditions is required.
Eigenschaften
IUPAC Name |
(2S)-2-[benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-18(16(20)13-5-3-2-4-6-13)15(17(21)22)11-12-7-9-14(19)10-8-12/h2-10,15,19H,11H2,1H3,(H,21,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAKKQDFONYYEO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)
![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)







![2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine](/img/structure/B582697.png)


